molecular formula C4H2Cl2N2O B1583918 5,6-Dichloropyridazin-3(2H)-one CAS No. 17285-36-8

5,6-Dichloropyridazin-3(2H)-one

Cat. No. B1583918
CAS RN: 17285-36-8
M. Wt: 164.97 g/mol
InChI Key: RWDZPWHMUXKPMN-UHFFFAOYSA-N
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Description

5,6-Dichloropyridazin-3(2H)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O . It is also known as 3,4-dichloro-1H-pyridazin-6-one .


Molecular Structure Analysis

The molecular weight of 5,6-Dichloropyridazin-3(2H)-one is 164.98 g/mol . The InChI code for this compound is 1S/C4H2Cl2N2O/c5-2-1-3 (9)7-8-4 (2)6/h1H, (H,7,9) .


Physical And Chemical Properties Analysis

5,6-Dichloropyridazin-3(2H)-one is a solid compound . It has a molecular weight of 164.97700, a PSA of 45.75000, and a LogP of 1.07670 .

Scientific Research Applications

Agriculture

5,6-Dichloropyridazin-3(2H)-one: and its derivatives have potential applications in agriculture as pesticides and herbicides . The compound’s chemical structure can be modified to target specific pests or weeds, offering a more tailored approach to crop protection .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various analgesics and anti-inflammatory drugs. Its derivatives have been studied for their COX-inhibitory properties, which are crucial in pain management and treatment of inflammatory disorders .

Materials Science

The unique properties of 5,6-Dichloropyridazin-3(2H)-one make it a valuable component in the development of new materials. It can be used to create polymers with specific characteristics, such as increased thermal stability or enhanced electrical conductivity .

Chemical Synthesis

This compound is utilized in chemical synthesis as a building block for creating a wide range of organic molecules. Its reactivity allows for the formation of complex structures that are important in various chemical industries .

Environmental Science

Derivatives of 5,6-Dichloropyridazin-3(2H)-one are being explored for their ability to break down pollutants. They could play a role in environmental remediation efforts, particularly in the degradation of hazardous organic compounds .

Biochemistry

In biochemistry research, 5,6-Dichloropyridazin-3(2H)-one is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of diseases and in the development of new biochemical assays .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatography and spectrometry techniques. This aids in the precise measurement and analysis of chemical substances .

Food Industry

While not directly used in food products, 5,6-Dichloropyridazin-3(2H)-one could be involved in the synthesis of food additives or preservatives. Its derivatives might enhance the shelf-life and safety of food items .

Safety and Hazards

This compound is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

3,4-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZPWHMUXKPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313340
Record name 5,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyridazin-3(2H)-one

CAS RN

17285-36-8
Record name 17285-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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